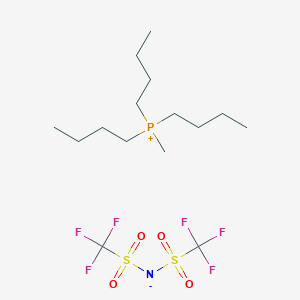

Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide

Description

The exact mass of the compound Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;tributyl(methyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30P.C2F6NO4S2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-13H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPDLBMZLGTDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](C)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30F6NO4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659835 | |

| Record name | Tributyl(methyl)phosphanium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324575-10-2 | |

| Record name | Tributyl(methyl)phosphanium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

What is Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide

Technical Monograph: Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide ( )

Executive Summary

Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide (CAS: 324575-10-2), commonly denoted as

This guide details the physicochemical profile, synthesis methodology, and critical application protocols for

Physicochemical Profile

The utility of

Table 1: Key Technical Specifications

| Property | Value / Description | Relevance |

| IUPAC Name | Tributyl(methyl)phosphonium bis(trifluoromethanesulfonyl)azanide | Official Nomenclature |

| Common Notation | Literature Standard | |

| CAS Number | 324575-10-2 | Identification |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 497.49 g/mol | Calculation Basis |

| Appearance | Clear, colorless liquid | Visual Purity Check |

| Density | ~1.26 g/mL (at 25°C) | Volumetric Dosing |

| Viscosity | Low relative to ammonium ILs | Ion Transport Efficiency |

| Electrochemical Window | ~5.0 V (vs Li/Li+) | High-Voltage Cathodes |

| Thermal Stability | > 350°C (decomposition onset) | Safety in Batteries |

| Solubility | Hydrophobic; Soluble in DCM, Acetone | Extraction/Biphasic Systems |

Synthesis and Purification Protocol

Objective: Produce electrochemical-grade

Reaction Mechanism

The synthesis follows a standard anion-exchange metathesis reaction between a halide precursor and a lithium imide salt.

Reaction Equation:

Step-by-Step Methodology

-

Precursor Dissolution: Dissolve stoichiometric amounts of Tributylmethylphosphonium iodide (or bromide) and Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) separately in deionized water.

-

Note: Use a slight excess (1.05 eq) of LiTFSI to ensure complete conversion of the phosphonium halide.

-

-

Metathesis: Slowly add the LiTFSI solution to the phosphonium solution under vigorous stirring at room temperature.

-

Observation: The mixture will become turbid as the hydrophobic IL forms and separates from the aqueous phase.

-

-

Phase Separation: Stir for 4–6 hours to ensure equilibrium. Transfer to a separatory funnel and allow phases to settle. Isolate the denser bottom layer (IL phase).

-

Washing (Critical Step): Wash the IL phase 5–7 times with ultrapure deionized water.

-

Validation: Test the wash water with

solution. A clear solution indicates removal of halide ions. Turbidity implies residual halides.

-

-

Drying:

-

Stage 1: Rotary evaporation at 60°C to remove bulk water.

-

Stage 2: High-vacuum drying (< 1 mbar) at 80–100°C for 24–48 hours.

-

Scientific Rationale: Water is a parasitic impurity that narrows the electrochemical window. Phosphonium ILs are hygroscopic; rigorous drying is non-negotiable for battery applications.

-

Synthesis Workflow Visualization

Figure 1: Critical workflow for the synthesis and purification of electrochemical-grade

Applications in Research & Development

Electrochemical Energy Storage (Batteries & Supercapacitors)

-

Li-Ion Batteries: Used as a co-solvent or additive to stabilize the Solid Electrolyte Interphase (SEI) on graphite anodes and prevent aluminum current collector corrosion at high voltages (>4.2V).

-

Supercapacitors: The wide electrochemical stability window (ESW) allows for higher operating voltages compared to aqueous or organic electrolytes, directly increasing energy density (

).

Pharmaceutical & Organic Synthesis[1][4]

-

Reaction Media: Acts as a "green solvent" for nucleophilic substitutions and metal-catalyzed cross-couplings. The lack of acidic protons (unlike imidazolium) prevents carbene formation side-reactions.

-

Extraction: Excellent for liquid-liquid extraction of bioactive compounds from aqueous streams due to its hydrophobicity and tunable density.

Application Logic Map

Figure 2: Mapping physicochemical properties to specific R&D applications.

Safety and Handling (SDS Summary)

While ionic liquids are often touted as "green" due to low volatility, they are chemical hazards and must be handled with standard laboratory precautions.

References

-

Chemical Properties & CAS Verific

- Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide - Product Specification.

-

Safety D

-

Safety Data Sheet: Tributylmethylphosphonium bis(trifluoromethylsulfonyl)imide. Proionic GmbH (2023).[2]

-

-

Electrochemical Applic

- Application of Ionic Liquids for Batteries and Supercapacitors. MDPI (2019).

-

Synthesis Protocols

- Liquid Structure of Ionic Liquids with [NTf2]− Anions. Journal of Physical Chemistry B (ACS).

Technical Whitepaper: Physical Properties & Pharmaceutical Viability of Phosphonium-Based Ionic Liquids

Executive Summary

This technical guide provides a critical analysis of phosphonium-based ionic liquids (PILs) for researchers in drug development and material science. Unlike their nitrogen-based counterparts (imidazolium, ammonium), PILs offer a distinct physicochemical profile characterized by superior thermal stability, tunable hydrophobicity, and generally lower cytotoxicity. This document details the core physical properties of PILs, establishes validated protocols for their characterization, and evaluates their utility as functional excipients and reaction media in pharmaceutical workflows.

Molecular Architecture: The Phosphonium Advantage

The fundamental differentiator of PILs lies in the central phosphorus atom. Compared to nitrogen in ammonium or imidazolium salts, the phosphorus atom has a larger atomic radius and lower electronegativity.

-

Charge Distribution: The positive charge on the phosphonium cation (

) is more shielded by the alkyl substituents than in ammonium analogues. This reduces coulombic constriction, often resulting in lower viscosity for equivalent chain lengths. -

Absence of Acidic Protons: Unlike imidazolium cations (specifically at the C2 position), quaternary phosphonium cations lack acidic protons.[1] This renders them chemically inert under strongly basic conditions (e.g., Grignard reactions) and nucleophilic attacks, a critical stability factor for API synthesis.

Table 1: Structural Comparison (PILs vs. Common IILs)

| Feature | Phosphonium ( | Imidazolium ( | Impact on Application |

| Thermal Stability | High ( | Moderate ( | PILs suitable for high-temp synthesis/melt processing. |

| Base Stability | Excellent (No acidic proton) | Poor (C2 proton deprotonation) | PILs compatible with strong bases/nucleophiles.[2] |

| Hydrophobicity | Highly Tunable (Chain length) | Moderate | PILs superior for biphasic extractions/lipid formulations.[2] |

| Density | Generally | Generally | Phase separation behavior in aqueous workups.[2] |

Critical Physical Properties[2]

Thermal Stability

Thermal decomposition temperature (

-

Mechanism: Degradation in PILs typically proceeds via E1 or E2 elimination of the alkyl group. The higher steric bulk and lack of acidic protons retard these pathways.

-

Data Point: Trihexyl(tetradecyl)phosphonium chloride (

) is stable up to

Viscosity and Density

Viscosity (

-

Symmetry Effect: Asymmetric cations (e.g.,

) disrupt packing efficiency, lowering the melting point and maintaining a liquid state at room temperature. -

Anion Influence: The choice of anion dramatically alters viscosity.

Density Trends: Unlike most ionic liquids, PILs are often less dense than water. This is attributed to the large molar volume of the tetraalkyl chains (e.g., tetradecyl). This property is vital for designing liquid-liquid extraction systems where the IL phase must float.

Solubility and Phase Behavior

PILs are predominantly hydrophobic, especially those with total alkyl carbon counts

-

Water Miscibility:

is water-soluble, while -

Pharmaceutical Relevance: Hydrophobic PILs can solubilize poorly water-soluble APIs (Class II/IV drugs), acting as liquid reservoirs or "active pharmaceutical ingredients" (API-ILs) where the drug is the anion.

Experimental Protocols: Validated Characterization

To ensure data integrity (E-E-A-T), the following protocols must be strictly adhered to. Moisture is the primary interference in IL characterization; even 500 ppm water can skew viscosity data by >20%.[2]

Protocol A: Pre-Measurement Conditioning (Mandatory)

-

Vacuum Drying: Place the PIL sample in a vacuum oven at

C under high vacuum ( -

Agitation: Use magnetic stirring during drying to facilitate mass transfer of volatiles.[2]

-

Validation: Measure water content using Coulometric Karl Fischer titration.

-

Acceptance Criteria: Water content

ppm for physical property characterization.[2]

-

Protocol B: Density & Viscosity Measurement

-

Instrument: Oscillating U-tube densimeter (e.g., Anton Paar DMA series) coupled with a rolling-ball or rotational viscometer.

-

Temperature Control: Peltier thermostatting is required (Accuracy

C). -

Step-by-Step:

-

Inject dried sample into the measurement cell, ensuring no micro-bubbles are trapped (bubbles cause false low-density readings).

-

Perform a temperature scan from

C to -

Self-Validation: Measure a viscosity standard (e.g., S600 oil) before the IL. If deviation

, recalibrate.

-

Pharmaceutical Applications & Toxicity[2]

Cytotoxicity Profile

Recent studies (see Reference 3) suggest that PILs, particularly those with long alkyl chains, can exhibit lower acute toxicity compared to aromatic imidazolium ILs.

-

Mechanism: Toxicity often correlates with lipophilicity (membrane disruption). While long-chain PILs are lipophilic, their bulky nature sometimes impedes membrane intercalation compared to the planar imidazolium ring.

-

API-IL Systems: PILs are being developed as counter-ions for acidic drugs (e.g., Ibuprofen, Diclofenac). The

cation can convert a crystalline drug into a room-temperature liquid, enhancing transdermal bioavailability.

Visualization: Structure-Property-Application Logic

Figure 1: Logic flow connecting phosphonium molecular architecture to critical pharmaceutical applications.[2]

References

-

Thermophysical properties of phosphonium-based ionic liquids.

-

Source: National Institutes of Health (NIH) / PMC[2]

- Context: Comprehensive data on density, viscosity, and refractive index for based liquids.

-

-

Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures.

-

Source: ACS Omega[2]

- Context: Detailed analysis of alkyl chain length effects on glass transition and viscosity.

-

-

Ionic Liquids—A Review of Their Toxicity to Living Organisms.

- Source: International Journal of Molecular Sciences (via NIH)

- Context: Comparative toxicity data of Phosphonium vs.

-

Density and viscosity of several pure and water-satur

- Source: Green Chemistry (RSC)

-

Context: Fundamental protocols for measuring IL properties and the impact of water content.[4]

Sources

Viscosity and density of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide

Title: Physicochemical Profiling of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide (

Executive Summary

This technical guide provides a rigorous analysis of Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide (CAS: 324575-10-2), commonly abbreviated as

Unlike planar imidazolium-based ionic liquids (ILs),

Molecular Architecture & Physicochemical Baseline

The macroscopic behavior of

-

The Cation (

): A tetrahedral phosphorus center bonded to three butyl chains and one methyl group. The steric bulk of the butyl chains prevents efficient packing, lowering the melting point, while the asymmetry disrupts lattice energy. -

The Anion (

): Also known as TFSI or

Core Properties Table (at 298.15 K / 25°C)

| Property | Value | Unit | Method |

| Density ( | 1.28 | g/cm³ | Oscillating U-tube Densitometry |

| Viscosity ( | 207 | mPa[1]·s (cP) | Rotational Rheometry |

| Conductivity ( | 0.42 | mS/cm | Impedance Spectroscopy |

| Melting Point ( | 16 | °C | DSC (Differential Scanning Calorimetry) |

| Molecular Weight | 497.50 | g/mol | Calculation |

| Appearance | Clear, Colorless | - | Visual Inspection |

Critical Note: The melting point (16°C) places this IL dangerously close to solidification in cool laboratories. Precise temperature control during handling is non-negotiable.

Rheological & Volumetric Profile

Density Dynamics

The density of

-

Causality: The three butyl chains on the phosphonium cation create significant free volume within the liquid structure. Unlike the planar imidazolium ring which can stack (

- -

Temperature Dependence: Density decreases linearly with temperature according to the equation:

Expect a thermal expansion coefficient (

Viscosity Mechanics

At 207 mPa·s (25°C),

-

Causality: Viscosity is governed by the Van der Waals interactions between the alkyl chains. The tributyl chains act as "anchors," increasing the friction between sliding ionic layers. While the

anion attempts to lower viscosity via charge delocalization, the steric drag of the cation dominates at room temperature. -

Temperature Sensitivity: Viscosity drops exponentially with heat, following the Vogel-Fulcher-Tammann (VFT) equation rather than simple Arrhenius behavior, indicating fragile liquid character:

Heating to 60°C typically reduces viscosity by >70%, significantly improving mass transfer rates in synthesis or extraction applications.

Mechanistic Visualization

The following diagram illustrates the competing forces that define the viscosity and density of this specific IL.

Figure 1: Structural determinants of

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols include "Checkpoints" to validate the state of the IL before measurement.

Protocol A: Water Content Normalization (Crucial Pre-step)

Water is a potent plasticizer for ILs. Even 500 ppm of water can drop viscosity by 10-20%.

-

Vacuum Drying: Place

in a vacuum oven at 60°C (< 10 mbar) for 24 hours while stirring. -

Validation (Checkpoint): Perform Karl Fischer titration.

-

Target: Water content < 100 ppm.

-

Action: If > 100 ppm, repeat drying. Do not proceed to viscosity measurement.

-

Protocol B: Viscosity Measurement (Rotational Rheometry)

-

Instrument: Cone-and-plate rheometer (e.g., Anton Paar MCR series or Brookfield).

-

Gap Setting: Zero the gap at the target temperature (25°C).

-

Shear Sweep: Apply shear rates from

to -

Validation (Checkpoint):

-

The IL should behave as a Newtonian fluid (viscosity is independent of shear rate).

-

If viscosity decreases with shear (shear thinning), the sample may contain particulate impurities or emulsions.

-

-

Thermal Equilibration: Allow 5 minutes of rest at 25°C before data capture to eliminate thermal gradients.

Protocol C: Density Measurement

-

Instrument: Oscillating U-tube densitometer (e.g., Anton Paar DMA).

-

Injection: Inject ~1 mL ensuring no microbubbles are trapped (bubbles are the primary source of error).

-

Validation (Checkpoint):

-

Enable the instrument's internal camera or "FillingCheck" feature.

-

Visually confirm the meniscus is stable.

-

Drift should be < 0.0001 g/cm³ over 60 seconds.

-

Pharmaceutical & Research Applications

Active Pharmaceutical Ingredient (API) Extraction

The hydrophobicity of

-

Mechanism: It forms a biphasic system with water. Non-polar APIs or genotoxic impurities partition preferentially into the IL phase.

-

Advantage: Unlike volatile organic solvents (DCM, Ethyl Acetate), it does not contaminate the aqueous phase with vapor, and the high viscosity prevents emulsion formation during settling.

Reaction Medium for Nucleophilic Substitutions

-

Benefit: The

anion is weakly coordinating. In -

Process Tip: Run reactions at >50°C to lower the viscosity (from 207 to ~60 mPa·s), thereby overcoming mass transfer limitations.

References

-

Nippon Chemical Industrial Co., Ltd. (2023). HISHICOLIN® Phosphonium Ionic Liquids Technical Data Sheet. Retrieved from [Link] (Data source for specific viscosity/density values of P4441-TFSI).

- Tsunashima, K., & Sugiya, M. (2007). Physical Properties of Low-Viscosity Phosphonium Ionic Liquids for Electrolyte Applications. Electrochemistry, 75(8), 734-736. (Foundational work on Phosphonium NTf2 properties).

- Ramdin, M., et al. (2012). Solubility of CO2 in nitriles and ionic liquids. Journal of Chemical & Engineering Data. (Validates liquid state and density parameters for [P4441][NTf2]).

Sources

Solubility of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide in common solvents

Solubility Profile of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide ( )

Executive Summary

Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide (CAS: 324575-10-2), often abbreviated as

Unlike imidazolium-based ILs which often exhibit broad miscibility with alcohols,

Physicochemical Profile

Understanding the solubility of

| Property | Value | Relevance to Solubility |

| Molecular Weight | 497.49 g/mol | High MW contributes to high viscosity and lower diffusion rates in solution. |

| Density (25°C) | ~1.26 g/mL | Denser than water and most organics; facilitates phase separation in extraction. |

| Viscosity (25°C) | ~124 cP | Moderate viscosity; requires heating or dilution for efficient mass transfer. |

| Appearance | Clear, colorless liquid | Visual detection of phase separation (cloud point) is straightforward. |

| Hydrophobicity | High | The fluorinated anion ( |

Solubility Landscape

The following matrix details the miscibility of

Solubility Matrix

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |

| Polar Protic | Water | Immiscible | Strong hydrophobic effect driven by the fluorinated anion; water's H-bond network excludes the bulky ions. |

| Polar Protic | Isopropanol | Immiscible | Unlike many ILs, the steric bulk of the tributyl chains hinders solvation by secondary alcohols. |

| Polar Aprotic | Acetone | Miscible | Dipole-dipole interactions and the polarizability of the anion allow complete solvation. |

| Polar Aprotic | Acetonitrile | Miscible | High dielectric constant matches the ionic nature of the IL; ideal for electrochemical applications. |

| Non-Polar | Hexane | Immiscible | Lack of dipole moments in hexane cannot overcome the Coulombic forces holding the IL ions together. |

| Aromatic | Toluene | Immiscible | |

| Chlorinated | Dichloromethane (DCM) | Miscible | DCM's moderate polarity and ability to interact with the sulfonyl groups drive solubility. |

Visualization: Solvation Decision Logic

The following diagram illustrates the logical flow for predicting solvent compatibility with

Figure 1: Decision logic for solvent selection. Note the distinct immiscibility with Isopropanol, differentiating this IL from imidazolium counterparts.

Experimental Protocols

Protocol A: Synthesis & Purification

Solubility data is often compromised by impurities (halides or water). The following self-validating protocol ensures high purity

Reagents:

-

Tributylmethylphosphonium chloride (or methylsulfate) precursor.

-

Lithium bis(trifluoromethanesulfonyl)imide (

).[1] -

Deionized Water (18.2 MΩ·cm).

-

Dichloromethane (DCM).

Workflow:

-

Dissolution: Dissolve stoichiometric amounts of the phosphonium precursor and

in separate volumes of deionized water. -

Metathesis: Slowly add the

solution to the phosphonium solution under vigorous stirring (500 RPM) at room temperature for 4 hours.-

Observation: Two phases will form immediately as the hydrophobic IL separates from the aqueous phase.

-

-

Separation: Transfer to a separatory funnel. Collect the lower, denser IL phase.

-

Washing (Critical Step): Wash the IL phase with fresh deionized water (3x volume) at least 5 times.

-

Validation: Test the wash water with

solution. If a white precipitate (AgCl) forms, halide impurities persist. Continue washing until the silver nitrate test is negative.

-

-

Drying: Dissolve the IL in a small amount of DCM (to lower viscosity), dry over anhydrous

, filter, and remove DCM via rotary evaporation. Finally, dry under high vacuum (<1 mbar) at 60°C for 24 hours to remove trace water.

Protocol B: Cloud Point Solubility Determination

To determine the precise solubility limit or temperature dependence (UCST/LCST) with a specific solvent.

Equipment:

-

Jacketed glass vessel with magnetic stirring.

-

Calibrated thermometer (±0.1°C).

-

Laser source (red pointer is sufficient) and photodetector (or visual inspection).

Steps:

-

Preparation: Add a known mass of

to the vessel. -

Titration: Add the solvent of interest in small, weighed increments (e.g., 0.05 g).

-

Thermal Cycling: For each concentration, heat the mixture until clear (one phase), then cool slowly (1°C/min).

-

Detection: Record the temperature at which the solution becomes turbid (the "Cloud Point").

-

Mechanism: Turbidity indicates the formation of micro-droplets as the mixture hits the binodal curve of the phase diagram.

-

Applications & Strategic Implications

Biphasic Extraction

The immiscibility of

Lithium-Ion Batteries

Due to its electrochemical stability and miscibility with standard battery solvents (like carbonates or acetonitrile), it is used as a safe, non-flammable electrolyte additive. Its high purity (ensured by Protocol A) is critical here, as halide impurities can corrode current collectors.

Gas Separation

The high solubility of

References

-

IoLiTec (Ionic Liquids Technologies). "Technical Data Sheet: Tributylmethylphosphonium bis(fluorosulfonyl)imide."[2][3] IoLiTec, 2023.[3][4] Link (Note: Data extrapolated from chemically analogous

phosphonium series). -

Tsunashima, K., & Sugiya, M. "Physical and electrochemical properties of low-viscosity phosphonium ionic liquids." Electrochemistry Communications, 2007. Link

-

Ramnial, T., et al. "Phosphonium Ionic Liquids as Reaction Media for Strong Bases." The Journal of Organic Chemistry, 2008. Link

-

Freire, M. G., et al. "Mutual Solubility of Water and Hydrophobic Ionic Liquids." The Journal of Physical Chemistry B, 2007. Link

-

Fraser, K. J., & MacFarlane, D. R. "Phosphonium-Based Ionic Liquids: An Overview." Australian Journal of Chemistry, 2009. Link

An In-Depth Technical Guide to the Characterization of C15H30F6NO4PS2

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Uncharted

The molecular formula C15H30F6NO4PS2 represents a complex entity, suggesting a novel compound at the intersection of organofluorine, organophosphorus, and sulfur chemistry. The presence of heteroatoms and a significant fluorine content points towards a molecule with potentially unique physicochemical properties and biological activities. This guide provides a comprehensive, field-tested framework for the rigorous characterization of this and structurally related molecules. We will move beyond a simple recitation of techniques, delving into the strategic rationale behind the analytical workflow, ensuring a self-validating and robust characterization process.

Foundational Analysis: Confirming Identity and Purity

Before delving into intricate structural elucidation, it is paramount to confirm the elemental composition and assess the purity of the synthesized compound. This foundational stage prevents the misinterpretation of data arising from impurities or an incorrect molecular formula.

Elemental Analysis: The First Validation

Elemental analysis provides the empirical formula by determining the percentage composition of each element (C, H, N, S). For phosphorus and fluorine, specific analytical methods are employed.

Experimental Protocol: Combustion and Ion Chromatography

-

Carbon, Hydrogen, Nitrogen, Sulfur (CHNS) Analysis:

-

A precisely weighed sample (1-3 mg) is combusted at high temperatures (typically >900°C) in a stream of oxygen.

-

The resulting gases (CO2, H2O, N2, SO2) are separated by gas chromatography (GC) and quantified using a thermal conductivity detector (TCD).

-

The instrument is calibrated using certified standards (e.g., acetanilide, sulfanilamide) to ensure accuracy.

-

-

Phosphorus and Fluorine Analysis:

-

Oxygen Flask Combustion: A weighed sample is combusted in a sealed flask filled with oxygen and an absorbing solution (e.g., dilute NaOH). The resulting phosphate and fluoride ions are dissolved in the solution.

-

Ion Chromatography (IC): The absorbing solution is injected into an ion chromatograph equipped with an appropriate anion-exchange column and a conductivity detector. The concentrations of phosphate and fluoride are determined by comparing the peak areas to those of known standards.

-

Data Presentation: Elemental Composition

| Element | Theoretical % | Experimental % | Deviation |

| Carbon | 36.36 | ||

| Hydrogen | 6.11 | ||

| Fluorine | 22.99 | ||

| Nitrogen | 2.83 | ||

| Oxygen | 12.92 | ||

| Phosphorus | 6.25 | ||

| Sulfur | 12.94 |

Note: The experimental values should be within ±0.4% of the theoretical values to confirm the molecular formula.

High-Resolution Mass Spectrometry (HRMS): Exact Mass Determination

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in a high-resolution mode (resolution > 10,000 FWHM).

-

Data Analysis: Determine the monoisotopic mass of the molecular ion ([M+H]+, [M-H]-, or other adducts). Compare this experimental mass to the theoretical exact mass calculated for C15H30F6NO4PS2. The mass error should be less than 5 ppm.

Data Presentation: HRMS Results

| Ion | Theoretical Exact Mass | Measured Exact Mass | Mass Error (ppm) |

| [C15H30F6NO4PS2+H]+ | 498.1340 |

Structural Elucidation: Assembling the Molecular Puzzle

With the molecular formula confirmed, the next crucial step is to determine the connectivity of the atoms and the three-dimensional structure of the molecule. A multi-pronged spectroscopic approach is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds. For C15H30F6NO4PS2, a suite of 1D and 2D NMR experiments is required. The presence of fluorine and phosphorus necessitates specific NMR-active nuclei observation.[1][2]

Key NMR Experiments:

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR: Reveals the number and types of carbon atoms (e.g., sp³, sp², sp).

-

¹⁹F NMR: Crucial for this molecule, it provides information on the fluorine environments.[3] 19F NMR is highly sensitive and has a wide chemical shift range, often leading to well-resolved spectra.[2][3]

-

³¹P NMR: Provides information about the phosphorus environment (e.g., oxidation state, coordination).

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms.

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for piecing together the molecular skeleton.

-

¹H-¹⁹F and ¹H-³¹P HETCOR (Heteronuclear Correlation): Can be used to establish correlations between protons and fluorine or phosphorus atoms.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃CN).

-

Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction) and interpret the chemical shifts, coupling constants, and correlations to build the molecular structure.

Visualization: NMR Workflow

Caption: A typical workflow for structural elucidation using NMR spectroscopy.

Vibrational Spectroscopy: Identifying Functional Groups

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in the molecule.

Key Vibrational Modes to Investigate:

-

C-H stretching: ~2850-3000 cm⁻¹

-

C=O stretching (if present in an ester or amide from the O and N atoms): ~1650-1750 cm⁻¹

-

P=O stretching: ~1250-1300 cm⁻¹

-

P-O-C stretching: ~950-1100 cm⁻¹

-

C-F stretching: ~1000-1400 cm⁻¹ (often strong absorptions)

-

S=O stretching (if present as a sulfoxide or sulfone): ~1050 and ~1150-1350 cm⁻¹

-

P-S stretching: ~600-800 cm⁻¹

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.

Purity Assessment and Physicochemical Characterization

Once the structure is confirmed, it is essential to determine the purity of the bulk material and to characterize its key physicochemical properties.

Chromatographic Purity: Quantifying Impurities

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of a compound. Given the polarity suggested by the heteroatoms, a careful selection of the chromatographic mode is necessary.[4][5][6]

Chromatographic Strategies for Polar Compounds:

-

Reversed-Phase HPLC (RP-HPLC): While the primary choice, the high polarity of the compound might lead to poor retention.[6] Using polar-embedded or polar-endcapped columns can improve retention.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds that are poorly retained in reversed-phase chromatography.[4]

-

Mixed-Mode Chromatography: These columns offer both reversed-phase and ion-exchange retention mechanisms, providing excellent selectivity for polar and charged analytes.[4]

Experimental Protocol: HPLC-UV/MS Purity Analysis

-

Column Selection and Method Development: Screen different columns (e.g., C18, polar-embedded, HILIC) and mobile phases (e.g., acetonitrile/water gradients with additives like formic acid or ammonium acetate) to achieve good peak shape and resolution.

-

Analysis: Inject the sample and run the optimized HPLC method.

-

Detection: Use a UV detector (e.g., at 210 nm and 254 nm) and a mass spectrometer to detect and identify impurities.

-

Quantification: Calculate the purity by the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Visualization: Chromatographic Method Selection

Sources

Technical Guide: Electrochemical Properties of Phosphonium Ionic Liquids

Subtitle: A Mechanistic Analysis of Stability, Transport, and Application in High-Voltage Systems

Executive Summary

This technical guide analyzes the electrochemical behavior of Phosphonium Ionic Liquids (PILs), a class of electrolytes distinguished by their tetra-coordinate phosphorus (

Part 1: The Phosphonium Advantage (Mechanistic Foundation)

To understand the electrochemical performance of PILs, one must first analyze the cation's electronic structure. The central phosphorus atom is larger and more polarizable than nitrogen, leading to weaker Coulombic attraction with anions. However, the defining feature for electrochemistry is the absence of the C-2 acidic proton .

Structural Comparison: Phosphonium vs. Imidazolium[1]

-

Imidazolium (

): The proton at the C-2 position is relatively acidic ( -

Phosphonium (

): The

Thermal & Chemical Robustness

PILs are thermally stable up to 300–400°C. Unlike quaternary ammonium salts, which can degrade via Hofmann elimination (requiring a

Figure 1: Mechanistic flow illustrating how the structural features of the phosphonium cation translate into superior electrochemical and thermal properties.

Part 2: The Electrochemical Stability Window (ESW)

The ESW is the voltage range in which the electrolyte serves as an inert medium, neither oxidizing nor reducing. It is defined by the difference between the anodic limit potential (

Comparative Data Analysis

PILs frequently achieve ESWs of 5.0 V to 7.0 V, significantly outperforming traditional organic carbonates (approx. 4.5 V) and many imidazolium ILs.[1]

Table 1: Comparative Electrochemical Windows of Common ILs

| Cation Type | Anion | ESW (V) | Cathodic Limit (V vs Fc/Fc+) | Anodic Limit (V vs Fc/Fc+) | Key Characteristic |

| ~ 7.0 | -3.2 | +3.8 | Ultra-wide window; ideal for high-voltage cathodes [1]. | ||

| ~ 5.5 | -2.9 | +2.6 | High hydrophobicity; stable against moisture [2]. | ||

| ~ 4.3 | -2.1 | +2.2 | Limited by C-2 proton reduction. | ||

| ~ 5.7 | -3.0 | +2.7 | Good stability, but lower thermal limits than P+. |

> Note: Values are approximate and highly dependent on the working electrode (typically Glassy Carbon or Platinum) and the cut-off current density defined in the protocol.

Anion Influence

While the cation dictates the cathodic limit, the anion largely controls the anodic limit.

-

Fluorinated Amides (

, -

Halides (

,

Part 3: Transport Phenomena & The Walden Plot

A common critique of PILs is their higher viscosity compared to imidazolium ILs. This is governed by the "Vehicle Mechanism" of transport, where ion mobility is inversely proportional to viscosity (Stokes-Einstein relation).

Viscosity-Conductivity Trade-off

-

Viscosity (

): PILs with long alkyl chains (e.g., -

Conductivity (

): Generally ranges from 0.1 to 5 mS/cm at room temperature. While lower than aqueous electrolytes, conductivity increases significantly with temperature (e.g., at 60°C), making PILs excellent for high-temperature battery operation where organic solvents would evaporate.

The Walden Plot Analysis

To evaluate the "ionicity" (degree of dissociation) of a PIL, researchers use the Walden Plot:

-

Ideal Line: Represents a dilute KCl solution (fully dissociated).[2]

-

Good Ionic Liquids: Fall close to the ideal line (sub-ionic regime).

-

Poor Ionic Liquids: Fall significantly below the line, indicating ion pairing or aggregation.

Optimization Tip: To improve transport properties without sacrificing stability, consider ether-functionalized phosphonium cations (e.g., methoxymethyl side chains). The ether oxygen increases flexibility and reduces viscosity [3].

Part 4: Experimental Protocols

Reliable data generation requires strict adherence to protocols that account for the hygroscopic nature of ILs.

Protocol: Determination of Electrochemical Stability Window (CV)

Objective: Define the operational voltage limits using Cyclic Voltammetry (CV).

Prerequisites:

-

Potentiostat: (e.g., BioLogic, Autolab).

-

Cell: 3-electrode airtight cell (volume 0.5 – 2 mL).

-

Atmosphere: Argon or Nitrogen glovebox (

ppm).

Step-by-Step Workflow:

-

Purification (Critical):

-

Dry the PIL under high vacuum (

mbar) at 60–80°C for at least 12 hours. -

Why: Water electrolysis occurs at ~1.23 V, appearing as "noise" or false peaks that artificially narrow the measured ESW.

-

-

Electrode Preparation:

-

Working Electrode (WE): Glassy Carbon (GC) or Platinum (Pt) disk (polishing with 0.05

alumina slurry is mandatory). -

Counter Electrode (CE): Pt wire or coil (surface area > WE).

-

Reference Electrode (RE):

(in cryptand/acetonitrile) or a pseudo-reference Pt wire (calibrated internally with Ferrocene).

-

-

OCV Measurement:

-

Measure Open Circuit Voltage (OCV) for 5 minutes to ensure equilibrium.

-

-

Scan Parameters:

-

Scan Rate: 10 mV/s to 100 mV/s.

-

Direction: Start from OCV

Anodic Limit -

Note: Perform separate scans for anodic and cathodic limits to avoid byproduct interference.

-

-

Cut-off Definition:

-

The ESW is typically defined at a current density threshold of 0.1 mA/cm² or by the intersection of the baseline tangent and the breakdown current tangent.

-

Figure 2: Workflow for determining the Electrochemical Stability Window. Note the critical drying step to prevent water interference.

Part 5: Applications in Energy & Pharma

High-Voltage Li-ion Batteries

The 5V+ stability of PILs enables the use of high-voltage cathode materials (e.g.,

-

Safety: PILs are non-flammable, eliminating the risk of thermal runaway.

-

Mechanism: The PIL forms a stable Cathode Electrolyte Interphase (CEI) at high potentials, preventing continuous electrolyte oxidation [4].

Pharmaceutical Synthesis & Delivery

For drug development professionals, PILs offer a unique solvent environment.[4]

-

Wittig Reactions: PILs act as both solvent and reagent, stabilizing intermediates that are unstable in volatile organics.

-

API Solubilization: The tunable lipophilicity of PILs (via alkyl chain modification) allows for the solubilization of poorly water-soluble Active Pharmaceutical Ingredients (APIs).

-

Stability: The lack of acidic protons prevents unwanted acid-catalyzed degradation of sensitive API moieties during synthesis or storage [5].

References

-

Physical and electrochemical properties of low-viscosity phosphonium ionic liquids. ResearchGate. Available at: [Link]

-

Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures. ACS Omega. Available at: [Link]

-

Tailoring Phosphonium Ionic Liquids for a Liquid–Liquid Phase Transition. NIH/PMC. Available at: [Link]

-

A novel phosphonium ionic liquid electrolyte enabling high-voltage... IRIS Università di Roma. Available at: [Link]

-

Ionic Liquids in Pharmaceutical and Biomedical Applications. NIH/PMC. Available at: [Link]

Sources

Application Note: High-Temperature Electrochemical Deployment of Phosphonium TFSI Ionic Liquids

This Application Note is designed for researchers in electrochemical materials science and energy storage, focusing on the deployment of phosphonium bis(trifluoromethylsulfonyl)imide (TFSI) ionic liquids (ILs) in high-temperature environments (

Executive Summary & Strategic Rationale

While imidazolium-based ionic liquids have dominated early research, they suffer from cathodic instability (reduction of the C2-H proton) and lower thermal durability compared to tetraalkylphosphonium cations. For high-temperature (

Key Advantages:

-

Thermal Robustness: Absence of acidic protons allows operation up to

(dynamic) or -

Cathodic Stability: superior resistance to reduction, enabling Lithium metal plating/stripping without the parasitic side reactions common in ammonium/imidazolium ILs.

-

Solvation Power: Excellent solubility for LiTFSI salts, creating highly conductive electrolytes once viscosity drops at elevated temperatures.

Material Selection & Qualification Protocol

The success of any electrochemical experiment with ILs relies 90% on purity. Halide impurities (Cl⁻, Br⁻) from synthesis precursors are electrochemical poisons.

Candidate Library

| Cation | Structure | Key Feature | Target Application |

| Trihexyl(tetradecyl)phosphonium | Hydrophobic, liquid at RT.[1] High viscosity at RT, ideal at | High-T Lubricants, Bulk Electrolysis | |

| Tetrabutylphosphonium | Symmetrical, higher melting point.[2] | High-Voltage Li-ion Batteries | |

| Tributylmethylphosphonium | Lower viscosity, higher conductivity. | Fast-rate Sensors, Supercapacitors |

Protocol: Purification & Impurity Validation

Objective: Remove water to

Reagents:

-

Crude Phosphonium TFSI IL.

-

Dichloromethane (DCM) (HPLC Grade).

-

Activated Charcoal / Alumina (neutral).

-

Silver Nitrate (

) solution (0.1 M).

Workflow:

-

Liquid-Liquid Extraction: Dissolve IL in DCM (1:1 v/v). Wash with ultrapure water (

) 3–5 times.-

Checkpoint: Test the wash water with

.[3] If precipitate forms (AgCl/AgBr), repeat washing.

-

-

Adsorption: Stir the DCM/IL phase with activated charcoal/alumina for 12 hours to remove colored organic impurities. Filter through a 0.2 µm PTFE membrane.

-

Vacuum Drying (CRITICAL):

-

Rotary evaporate DCM at

. -

Transfer IL to a Schlenk line or vacuum oven.

-

Step A: Heat to

under vacuum ( -

Step B: Ramp to

under high vacuum ( -

Rationale: Unlike FSI anions (stable only to

during drying), TFSI is thermally stable. High heat is required to drive off trace water tightly bound to the phosphonium cation.

-

Validation Diagram:

Application 1: High-Temperature Li-Ion Batteries ( )

Context: Standard carbonate electrolytes (LiPF6 in EC/DMC) degrade/gas above

Electrolyte Formulation

Recipe: 0.5 M to 1.0 M LiTFSI in

-

Mixing: Weigh LiTFSI (dried at

) and IL in an Argon glovebox ( -

Dissolution: The mixture will be viscous. Stir at

–-

Note: At room temperature, this electrolyte is highly viscous (

), but at

-

Cell Assembly & Testing Protocol

Hardware: Use coin cells (CR2032) with high-temp gaskets (PTFE or specialized PP) or Swagelok cells. Standard PE separators melt at

Step-by-Step:

-

Soaking: Due to high viscosity, vacuum-impregnate the separator with electrolyte at

for 1 hour prior to assembly. -

Assembly: Construct cell: Anode (Li metal) | Separator | Cathode (e.g., LFP or LMNO).

-

Conditioning (Formation):

-

Place cell in thermal chamber at

(not -

Run 3 cycles at C/20. This allows the formation of a stable Solid Electrolyte Interphase (SEI) derived from the TFSI anion decomposition, which is critical for protecting the phosphonium cation from reductive decomposition.

-

-

High-Temp Cycling:

-

Ramp to

. -

Cycle at C/5 to 1C.

-

Expectation: Capacity should be near theoretical due to fast kinetics; overpotential should be lower than at RT.

-

Application 2: High-Voltage Supercapacitors

Context: The Electrochemical Stability Window (ESW) of ILs shrinks as temperature rises. A "5V IL" at RT might only be stable to 4.2V at

Protocol: Determining ESW at Elevated Temperatures

Setup: 3-Electrode Cell (Glassy Carbon Working, Pt Wire Counter, Ag/Ag+ Reference or Pt Quasi-reference).

-

Thermostatic Control: Immerse cell in a silicone oil bath set to target temp (

). -

OCP Rest: Allow 30 mins for Open Circuit Potential equilibration.

-

Linear Sweep Voltammetry (LSV):

-

Scan Rate:

(slower than RT to account for increased mass transport/reaction rates). -

Anodic Limit: Scan positive until current density reaches

. -

Cathodic Limit: Scan negative until

.

-

-

Analysis:

- .

-

Warning: Phosphonium ILs often show a "passive" region where current rises slowly before bulk breakdown. Define cutoff rigorously.

Data: Typical ESW Evolution for

| Temperature | Anodic Limit (vs Li/Li+) | Cathodic Limit (vs Li/Li+) | Total ESW |

|---|---|---|---|

| 25°C | +5.2 V | -0.1 V | ~5.3 V |

| 60°C | +5.0 V | +0.1 V | ~4.9 V |

| 100°C | +4.6 V | +0.3 V | ~4.3 V |

Troubleshooting & Failure Analysis

Symptom: electrolyte turns yellow/brown during cycling.

-

Cause: Phosphonium cation degradation (Hoffmann elimination) or oxidation of impurities.

-

Fix: Check upper voltage cutoff. If

at

Symptom: High impedance at RT after high-temp cycling.

-

Cause: Salt precipitation or SEI thickening.

-

Insight: These electrolytes are designed for continuous high-temp operation. Cycling temperature should be maintained.

Experimental Workflow Diagram

References

-

Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. Materials, 2022.[4]

-

Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide Based Ionic Liquids. Frontiers in Chemistry, 2021.

-

Ionic Liquid Electrolyte Technologies for High-Temperature Lithium Battery Systems. Batteries, 2023.

-

Thermal stability of trihexyl(tetradecyl)phosphonium chloride. RSC Advances, 2018.

-

Generation of Superoxide Ion in Trihexyl (Tetradecyl) Phosphonium bis (Trifluoromethylsulfonyl) imide. Journal of Applied Sciences, 2011.

Sources

- 1. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ionic Liquid Electrolyte Technologies for High-Temperature Lithium Battery Systems [mdpi.com]

- 3. arpnjournals.org [arpnjournals.org]

- 4. Making sure you're not a bot! [helda.helsinki.fi]

Measuring gas solubility in Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide

Protocol for Measuring Gas Solubility in Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide ( )

Executive Summary

This Application Note details the methodology for measuring high-pressure gas solubility—specifically Carbon Dioxide (

Unlike imidazolium-based ionic liquids, phosphonium ILs offer superior thermal stability and lack acidic protons, making them ideal candidates for supercritical fluid extraction (SFE) in pharmaceutical processing and post-combustion carbon capture . However, their higher viscosity presents specific challenges in reaching thermodynamic equilibrium.

This guide standardizes the Isochoric Saturation (Pressure Decay) method, the most robust technique for this specific IL, ensuring data reproducibility and thermodynamic consistency.

Material Characterization

Before commencing solubility measurements, the solvent must be strictly characterized to ensure the validity of the thermodynamic data.

| Property | Value / Specification | Relevance to Protocol |

| IUPAC Name | Tributyl(methyl)phosphonium bis(trifluoromethanesulfonyl)imide | Target Solvent |

| CAS Number | 324575-10-2 | Identity Verification |

| Molecular Weight | ~497.5 g/mol | Mole fraction calculations |

| Density ( | 1.26 g/mL (at 298 K) | Volume-to-Mass conversion in the cell |

| Viscosity ( | ~280 cP (at 298 K) | Determines magnetic stirring speed (High torque req.) |

| Water Content | MUST be < 100 ppm | Water competes with gas for free volume |

Critical Insight:

is hydrophobic, but hygroscopic enough to absorb atmospheric moisture. Water content >500 ppm can skew Henry’s Law constants by up to 15%. Vacuum drying is mandatory.

Experimental Methodology: The Isochoric Saturation Method

We utilize the Isochoric Saturation Method (Static Synthetic Method). Unlike gravimetric balances (which suffer from buoyancy artifacts in high-density gases) or flow methods (which consume large amounts of IL), the isochoric method relies on precise pressure measurements in a fixed volume.

Principle of Operation

A known amount of gas is injected from a supply reservoir into an equilibrium cell containing a known mass of degassed IL. As the gas dissolves, the pressure drops. By applying mass balance and an Equation of State (EOS) to the vapor phase, the amount of gas solubilized in the liquid phase is calculated.

Experimental Setup Diagram

The following diagram illustrates the required high-pressure manifold.

Figure 1: Schematic of the Isochoric Saturation Apparatus. The entire high-pressure section is immersed in a thermostatic bath or air oven.

Detailed Protocol

Phase 1: Preparation and Degassing (The "Clean Slate")

-

Loading: Load approximately 3–5 mL of

into the equilibrium cell.-

Note: Weigh the cell before and after loading on an analytical balance (±0.1 mg) to determine the exact mass of the ionic liquid (

).

-

-

Degassing: Connect the cell to the vacuum line.

-

Heat the cell to 343 K (70°C) .

-

Apply vacuum (< 1 Pa) while stirring at 500 RPM.

-

Duration: Minimum 24 hours. This removes water and volatile synthesis byproducts.

-

Validation: Isolate the pump. The pressure should remain constant (< 0.1 kPa rise over 1 hour) to confirm no leaks or outgassing.

-

Phase 2: Volume Calibration (If not pre-calibrated)

If the exact free volume of the cell (

-

Pressurize the Reservoir (

) with Helium (non-adsorbing gas) to a known pressure ( -

Open the valve to the empty Cell .

-

Measure the final equilibrium pressure (

). -

Calculate

using Boyle’s Law (corrected with compressibility factors).

Phase 3: The Solubility Experiment

-

Temperature Set: Bring the system to the target temperature (e.g., 298.15 K) and allow 1 hour for stabilization.

-

Reservoir Loading: Fill the reservoir with the solute gas (e.g.,

) to an initial pressure -

Injection: Briefly open the valve between the Reservoir and the Cell to inject gas, then close it immediately.

-

Equilibration:

-

Monitor the pressure in the cell (

). It will drop as gas dissolves. -

Maintain magnetic stirring. Due to the viscosity of

(~280 cP), vigorous stirring is required to refresh the gas-liquid interface. -

End Point: Equilibrium is reached when pressure decay is < 0.1 kPa per hour for at least 4 hours.

-

-

Step-Wise Isotherm: Once equilibrium is reached, inject more gas from the reservoir to reach a higher pressure point. Repeat for 5–10 pressure steps (e.g., 0.5 MPa to 5.0 MPa).

Data Analysis & Calculation Workflow

Raw data consists of Temperatures (

The Logic Flow

We assume the liquid phase volume expands slightly upon gas dissolution (swelling), but for standard engineering calculations at low-to-moderate pressures (< 5 MPa), we often assume

Mass Balance Equation:

Where

- : Equilibrium pressure.[1][2][3]

- : Compressibility factor (calculated via EOS).

- : Volume of the IL phase (mass / density).

Calculation Diagram

Figure 2: Computational workflow for converting raw pressure decay data into solubility metrics.

Representative Data & Validation

When validating your setup, compare your results against established literature values for

Expected Solubility Values ( )

Data derived from Yim et al. and standard phosphonium IL databases.

| Temperature (K) | Henry's Constant ( | Solubility Interpretation |

| 298.15 K | 3.3 ± 0.2 | High Solubility (Comparable to |

| 313.15 K | 4.5 ± 0.3 | Solubility decreases as T increases |

| 343.15 K | 7.1 ± 0.4 | Significant pressure required for saturation |

Validation Check:

If your calculated Henry's Constant at 298 K is < 2.5 MPa , you likely have a leak (pressure dropping artificially). If it is > 4.0 MPa , your IL is likely wet (water reduces

Thermodynamics

By plotting

-

Enthalpy of Solvation (

): Expect negative values (exothermic). -

Entropy of Solvation (

): Expect negative values (ordering of gas molecules in the liquid).

Application Notes for Drug Development

Supercritical Anti-Solvent (SAS) Processes

In pharmaceutical micronization,

-

The Challenge: You need to know the "Expansion of the Liquid Phase" (swelling).

-

Modification: If using this protocol for SAS design, you must use a View Cell (Sapphire window) to visually measure the liquid level rise (

change) or use a densimeter, as the volume expansion can be >10% at high

Reaction Media

Phosphonium ILs are excellent for nucleophilic substitution reactions. High

References

-

Yim, J.-H., et al. (2021).[4] "CO2 Solubility in Bis(trifluoromethylsulfonyl)imide ([Tf2N]) Anion-Based Ionic Liquids: [BVIM][Tf2N], [P4441][Tf2N], and [N4222][Tf2N]." Journal of Chemical & Engineering Data.

-

(Verify via ACS Publications)

-

-

Ramdin, M., et al. (2012). "Solubility of CO2 in ionic liquids: A review." The Journal of Chemical Thermodynamics.

-

IUPAC-NIST Solubility Data Series. "Solubility of Carbon Dioxide in Ionic Liquids."

-

Chem-Impex International. "Product Specification: Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide."

Development of polymer electrolytes with phosphonium ionic liquids

An in-depth guide to the development and characterization of polymer electrolytes based on phosphonium ionic liquids, designed for researchers and scientists. This document provides a comprehensive overview, from synthesis to application, with detailed experimental protocols and expert insights.

Introduction: The Dawn of a New Electrolyte Era

Solid-state batteries are a focal point of next-generation energy storage, promising enhanced safety and energy density compared to their liquid electrolyte counterparts.[1] Solid polymer electrolytes (SPEs) are at the forefront of this revolution, offering a solution to challenges like electrolyte leakage, flammability, and the formation of dendrites.[1][2] Within the realm of SPEs, polymerized ionic liquids (PILs) have emerged as a highly promising class of materials.[3] PILs are macromolecules where each monomer unit contains an ionic liquid (IL) species, combining the desirable properties of ILs—such as high thermal stability, non-volatility, and good ionic conductivity—with the mechanical robustness of a polymer matrix.[3][4]

While much research has focused on nitrogen-based (e.g., imidazolium, ammonium) ILs, phosphonium-based ILs and their corresponding polymers are gaining significant attention.[3][5] Phosphonium-based PILs often exhibit superior thermal and electrochemical stability compared to their nitrogen-based analogs.[3][5] The P-C bond in phosphonium cations is less susceptible to degradation mechanisms like the Hofmann elimination that can affect ammonium salts, leading to an increase in the onset of thermal deterioration by over 100°C in some cases.[3] These characteristics make them exceptionally suitable for demanding applications, particularly in lithium-ion batteries.[6]

This guide provides a detailed framework for the development of phosphonium-based polymer electrolytes, covering synthesis via the widely-used solution casting technique, comprehensive characterization protocols, and interpretation of results.

Section 1: Synthesis of Phosphonium-Based Polymer Electrolytes

The creation of polymer electrolytes from phosphonium ionic liquids can be approached in several ways. The most common methods involve either the polymerization of a functional monomer containing the phosphonium group or the post-polymerization modification of an existing polymer backbone.[3] However, a straightforward and highly adaptable method for lab-scale development is the physical entrapment of a phosphonium IL within a host polymer matrix, often accomplished through solution casting.[7][8]

Rationale for the Solution Casting Method

The solution casting technique is favored for its simplicity, scalability, and the ability to produce uniform, free-standing films.[7][9] This method involves dissolving the host polymer, the phosphonium ionic liquid, and any desired salts (e.g., LiTFSI for lithium-ion conductivity) in a common volatile solvent.[8][9] The resulting homogenous solution is then cast onto a flat substrate, and the solvent is slowly evaporated, leaving behind a solid or gel-like polymer electrolyte film.[7][9] The properties of the final film can be precisely tuned by adjusting the ratios of the components and the drying conditions.[7]

Caption: Workflow for synthesizing phosphonium-based polymer electrolytes via solution casting.

Protocol 1: Synthesis by Solution Casting

This protocol describes the preparation of a polymer electrolyte film composed of Poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP), trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ([P₆,₆,₆,₁₄][TFSI]), and Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).

Materials:

-

Host Polymer: PVdF-HFP

-

Phosphonium Ionic Liquid: [P₆,₆,₆,₁₄][TFSI]

-

Lithium Salt: LiTFSI

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Acetone

-

Glass Petri dish, magnetic stirrer, and stir bar

-

Vacuum oven

Procedure:

-

Drying of Components:

-

Dry the PVdF-HFP polymer in a vacuum oven at 60°C for 24 hours.

-

Dry the LiTFSI salt in a vacuum oven at 120°C for 24 hours.

-

Senior Scientist's Note: This step is critical. Residual moisture can react with the lithium salt and degrade the electrochemical performance of the final electrolyte. Phosphonium ILs are generally hydrophobic, but ensuring all components are anhydrous is best practice for battery applications.

-

-

Preparation of the Polymer Solution (Dope):

-

In a sealed vial under an inert atmosphere (e.g., in a glovebox), dissolve a predetermined amount of PVdF-HFP and LiTFSI in the chosen solvent (e.g., 1g PVdF-HFP and 0.5g LiTFSI in 15 mL THF).[9]

-

Stir the solution vigorously with a magnetic stirrer for several hours at room temperature until the polymer and salt are fully dissolved.[9]

-

-

Addition of Phosphonium Ionic Liquid:

-

Add the desired weight percentage of the phosphonium IL to the homogenous polymer-salt solution.

-

Continue stirring for another 2-4 hours until the solution is completely uniform.

-

Senior Scientist's Note: The amount of IL added significantly impacts the final properties. Higher IL content generally increases ionic conductivity but can decrease mechanical strength. A typical starting point is 10-50 wt% of the total polymer weight.[10]

-

-

Casting the Film:

-

Pour the resulting viscous solution into a clean, dry glass Petri dish.[8][9]

-

Cover the dish loosely (e.g., with perforated aluminum foil) and leave it in a fume hood at room temperature for 24-48 hours to allow for slow solvent evaporation.

-

Senior Scientist's Note: Slow evaporation is key to forming a dense, uniform film without defects like pinholes or cracks. Rapid evaporation can trap solvent or create an uneven surface.[7]

-

-

Final Drying:

-

Once a self-supporting film has formed, carefully peel it from the Petri dish.

-

Transfer the film to a vacuum oven and dry at 60-80°C for at least 24 hours to remove any residual solvent.

-

Store the final polymer electrolyte film in an inert, dry environment (e.g., an argon-filled glovebox) until characterization.

-

Section 2: Characterization of Polymer Electrolytes

Once synthesized, the polymer electrolyte film must be thoroughly characterized to evaluate its suitability for electrochemical applications.[3] Key properties include ionic conductivity, thermal stability, and glass transition temperature.

Caption: Standard workflow for characterizing key properties of polymer electrolytes.

Protocol 2: Ionic Conductivity Measurement

Electrochemical Impedance Spectroscopy (EIS) is the standard technique for determining the ionic conductivity of an electrolyte.[3][11] It measures the material's resistance to the flow of ions at various AC frequencies.[12][13]

Equipment:

-

Potentiostat with a frequency response analyzer

-

Stainless steel (SS) blocking electrodes

-

Swagelok-type cell or coin cell

-

Glovebox for cell assembly

Procedure:

-

Sample Preparation:

-

Cut a circular disk of the polymer electrolyte film with a known diameter (e.g., 16 mm).

-

Measure the thickness (l) of the film at several points using a micrometer and calculate the average. Thickness is typically in the range of 50-200 µm.

-

-

Cell Assembly:

-

Inside a glovebox, sandwich the polymer electrolyte disk between two polished stainless steel blocking electrodes (SS | Polymer Electrolyte | SS).

-

Ensure good contact between the electrolyte and the electrodes to minimize interfacial resistance.

-

Assemble the components into a coin cell or Swagelok-type cell.

-

-

EIS Measurement:

-

Connect the cell to the potentiostat.

-

Perform an EIS scan over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC voltage amplitude (typically 10 mV to avoid non-linear responses).[12]

-

The measurement is usually performed at various temperatures by placing the cell in a temperature-controlled chamber.

-

-

Data Analysis:

-

The resulting data is plotted as a Nyquist plot (Z' vs. -Z'').

-

For a simple polymer electrolyte, the plot often shows a semicircle at high frequencies and a straight line (tail) at low frequencies.

-

The bulk resistance (Rₑ) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis (Z').[14]

-

Calculate the ionic conductivity (σ) using the following formula: σ = l / (Rₑ * A) where:

-

l is the thickness of the film (cm)

-

Rₑ is the bulk resistance (Ω)

-

A is the cross-sectional area of the film (cm²)

-

-

Senior Scientist's Note: The shape of the Nyquist plot provides valuable information. The high-frequency semicircle relates to the bulk properties of the electrolyte, while the low-frequency tail is characteristic of the blocking nature of the stainless steel electrodes at the interface.[11][15] A well-defined semicircle indicates good contact and a relatively homogenous system.

-

Protocol 3: Thermal Properties Analysis

Thermal stability is paramount for the safety of energy storage devices. TGA and DSC are used to determine the decomposition temperature and glass transition temperature, respectively.[3][16][17]

Equipment:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

Procedure (TGA):

-

Place a small, pre-weighed sample (5-10 mg) of the polymer electrolyte film into a TGA pan.[18]

-

Heat the sample under a nitrogen atmosphere from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[18]

-

The TGA plot shows weight loss as a function of temperature. The onset temperature of significant weight loss is considered the decomposition temperature (Tₔ), indicating the upper limit of the electrolyte's thermal stability.[19]

Procedure (DSC):

-

Place a small, pre-weighed sample (5-10 mg) of the polymer electrolyte film into a sealed aluminum DSC pan.

-

Perform a heat-cool-heat cycle. For example:

-

Heat from -80°C to 150°C at 10°C/min to erase the thermal history.

-

Cool from 150°C to -80°C at 10°C/min.

-

Heat again from -80°C to 150°C at 10°C/min.

-

-

The glass transition temperature (T₉) is identified as a step-like change in the heat flow signal in the second heating scan.[20]

-

Senior Scientist's Note: The T₉ is a critical parameter. It represents the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. Lower T₉ values are desirable as they correlate with higher polymer segmental motion, which facilitates faster ion transport and leads to higher ionic conductivity, especially at sub-ambient temperatures.[3][21]

Section 3: Performance Data and Interpretation

The properties of phosphonium-based polymer electrolytes can be tailored by changing the host polymer, the structure of the phosphonium cation, the anion, and the concentration of the added lithium salt.

Table 1: Representative Properties of Phosphonium-Based Polymer Electrolytes

| Polymer Host | Phosphonium IL System | Ionic Conductivity (S/cm) at Room Temp. | T₉ (°C) | Thermal Stability (Tₔ, °C) | Reference |

| PEO | [P₁,₁,₁,ᵢ₄][FSI] based gel | ~10⁻³ - 10⁻⁴ | <-50 | >150 | [22] |

| PVC | [P₆,₆,₆,₁₄][TFSI] | ~2.4 x 10⁻⁶ | N/A | >200 | [10] |

| Oxanorbornene | Propyl-substituted PIL + 15wt% LiTFSI | 6 x 10⁻⁴ | N/A | N/A | [2] |

| PEO | Tributylmethylphosphonium bis(trifluoromethane sulfonyl)imide | 7.17 x 10⁻⁴ | N/A | N/A | [23] |

Note: Values are approximate and highly dependent on the specific composition and measurement conditions.

Key Structure-Property Relationships:

-

Alkyl Chain Length: Longer, more flexible alkyl chains on the phosphonium cation can act as internal plasticizers, lowering the T₉ and increasing polymer segmental motion, which generally enhances ionic conductivity.[2]

-

Anion Type: Anions like bis(fluorosulfonyl)imide ([FSI]⁻) and bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) are highly favored due to their plasticizing effect, charge delocalization, and electrochemical stability. FSI-based ILs sometimes show higher conductivity than TFSI-based ones due to lower viscosity.[24][25]

-

Polymer Backbone: A flexible polymer backbone (e.g., from polyethylene oxide - PEO) generally results in higher ionic conductivity compared to a rigid backbone, as it allows for greater segmental motion to assist ion transport.[3][6]

Section 4: Applications and Future Outlook

The primary application for phosphonium-based polymer electrolytes is in next-generation solid-state lithium-ion batteries.[3][6] Their high thermal stability enhances battery safety, while their electrochemical stability allows for compatibility with high-voltage cathodes.[5] Beyond batteries, these materials show promise in other electrochemical devices:

-

Anion Exchange Membranes (AEMs): In technologies like fuel cells and CO₂ reduction electrolyzers, phosphonium functional groups can be anchored to a polymer backbone to facilitate anion transport.[26]

-

Sensors and Actuators: Their ionic conductivity and mechanical flexibility make them suitable for use in soft robotics and electrochemical sensors.

-

Supercapacitors: Phosphonium IL-based electrolytes can provide a wide operating voltage window and good safety for high-performance supercapacitors.[5]

The field continues to evolve, with ongoing research focused on designing novel phosphonium monomers, optimizing polymer architectures, and developing composite electrolytes to further enhance mechanical strength and ionic conductivity simultaneously.[21] The inherent tunability and superior stability of phosphonium-based systems ensure they will remain a critical area of investigation in materials science and energy storage.

References